

An In-depth Technical Guide to (+)-Eudesmin: Synonyms, CAS Number, and Biological Activity

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Compound of Interest

Compound Name: (+)-Eudesmin

Cat. No.: B600652

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This technical guide provides a comprehensive overview of **(+)-Eudesmin**, a lignan with significant neuroprotective and neuritogenic properties. This document details its chemical identifiers, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes its known signaling pathways.

Core Compound Information

Identifier	Value	Citation
IUPAC Name	(1S,3aR,4S,6aR)-1,4-bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan	
Synonyms	(+)-Pinoresinol dimethyl ether, O,O-Dimethylpinoresinol	[1]
CAS Number	29106-36-3	[1]
Molecular Formula	C ₂₂ H ₂₆ O ₆	
Molecular Weight	386.44 g/mol	[1]

Neuroprotective and Neuritogenic Effects: Quantitative Data

(+)-Eudesmin has demonstrated significant potential in promoting neuronal health and regeneration in various in vitro models. The following tables summarize key quantitative findings from these studies.

Table 1: Neuritogenic Effects on PC12 Cells

Parameter	Condition	Result	Citation
Neurite Outgrowth	50 μ M (+)-Eudesmin	Induces neurite outgrowth and enhances NGF-mediated neurite outgrowth.	[2]
Inhibition of Neurite Outgrowth	50 μ M (+)-Eudesmin + PD98059 (MAPK Kinase Inhibitor)	Partially blocked	[2]
Inhibition of Neurite Outgrowth	50 μ M (+)-Eudesmin + GF109203X (PKC Inhibitor)	Partially blocked	[2]
Inhibition of Neurite Outgrowth	50 μ M (+)-Eudesmin + H89 (PKA Inhibitor)	Partially blocked	[2]

Table 2: Cytoprotective Effects against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

Parameter	(+)-Eudesmin Concentration	Result	Citation
Cell Viability (MTT Assay)	1, 2.5, 5, 10, 20, 50 μ M	Markedly prevented the toxicity due to 35 μ M 6-OHDA (P < 0.05).	[3]
LDH Release	1, 2.5, 5, 10, 20, 50 μ M	Suppressed LDH release induced by 35 μ M 6-OHDA (P < 0.01).	[3]
Nitric Oxide (NO) Levels	10, 20, 50 μ M	Markedly attenuated NO levels (P < 0.01).	[3]

Table 3: Neuroprotective Effects in a Cellular Model of Alzheimer's Disease

Parameter	(+)-Eudesmin Concentration	Result	Citation
Cell Viability (MTT Assay, PC12 cells)	30 nM	Increased viability by 25.4% in the presence of 0.5 μ M A β oligomers.	[4]
Cell Viability (MTT Assay, Cortical Neurons)	30 nM	Showed neuroprotective effects against 0.5 μ M A β oligomers.	[4]
Synaptic Vesicle Protein 2 (SV2) Levels	30 nM	Preserved SV2 levels against A β oligomer-induced reduction.	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Neurite Outgrowth Assay in PC12 Cells

This protocol is based on the methodology for assessing the neuritogenic potential of compounds in PC12 cells.

- **Cell Culture:** PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Plating:** Cells are seeded at a density of 1×10^4 cells/well in collagen-coated 24-well plates.
- **Treatment:** After 24 hours, the medium is replaced with a differentiation medium (DMEM with 1% horse serum). **(+)-Eudesmin** is added at the desired concentrations (e.g., 50 µM). For inhibition studies, specific inhibitors for MAPK (PD98059), PKC (GF109203X), and PKA (H89) are added prior to or concurrently with **(+)-Eudesmin**. A positive control with Nerve Growth Factor (NGF) is typically included.
- **Analysis:** After a suitable incubation period (e.g., 48-72 hours), cells are visualized under a phase-contrast microscope. Neurite-bearing cells are defined as those having at least one neurite longer than the cell body diameter. The percentage of neurite-bearing cells is determined by counting at least 100 cells per well in multiple fields.

Cytotoxicity Assays in SH-SY5Y Cells (MTT and LDH)

These assays are used to assess the cytoprotective effects of **(+)-Eudesmin** against a neurotoxin.

- **Cell Culture:** Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.
- **Plating:** Cells are seeded in 96-well plates at an appropriate density.
- **Treatment:** Cells are pre-treated with various concentrations of **(+)-Eudesmin** (e.g., 1-50 µM) for a specified time (e.g., 1 hour) before the addition of the neurotoxin 6-hydroxydopamine (6-OHDA, e.g., 35 µM).

- **MTT Assay:** After 24 hours of incubation with the toxin, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.
- **LDH Assay:** Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

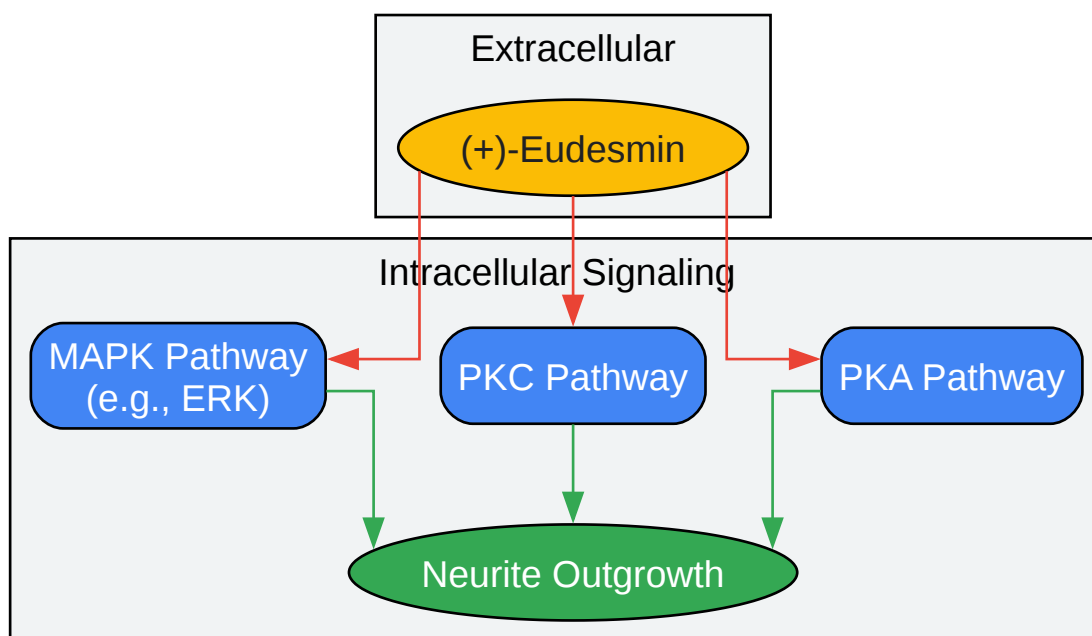
Immunofluorescence for Synaptic Protein Quantification

This method is used to visualize and quantify the levels of synaptic proteins.

- **Cell Culture and Treatment:** Primary hippocampal neurons or a suitable neuronal cell line are cultured on coverslips and treated with **(+)-Eudesmin** and/or the toxic insult (e.g., A β oligomers).
- **Fixation and Permeabilization:** Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
- **Immunostaining:** Cells are incubated with a primary antibody against the synaptic protein of interest (e.g., anti-SV2), followed by a fluorescently labeled secondary antibody.
- **Imaging:** Coverslips are mounted, and images are acquired using a confocal microscope.
- **Quantification:** The fluorescence intensity of the synaptic protein is quantified using image analysis software (e.g., ImageJ). The intensity in treated cells is typically normalized to that of control cells.

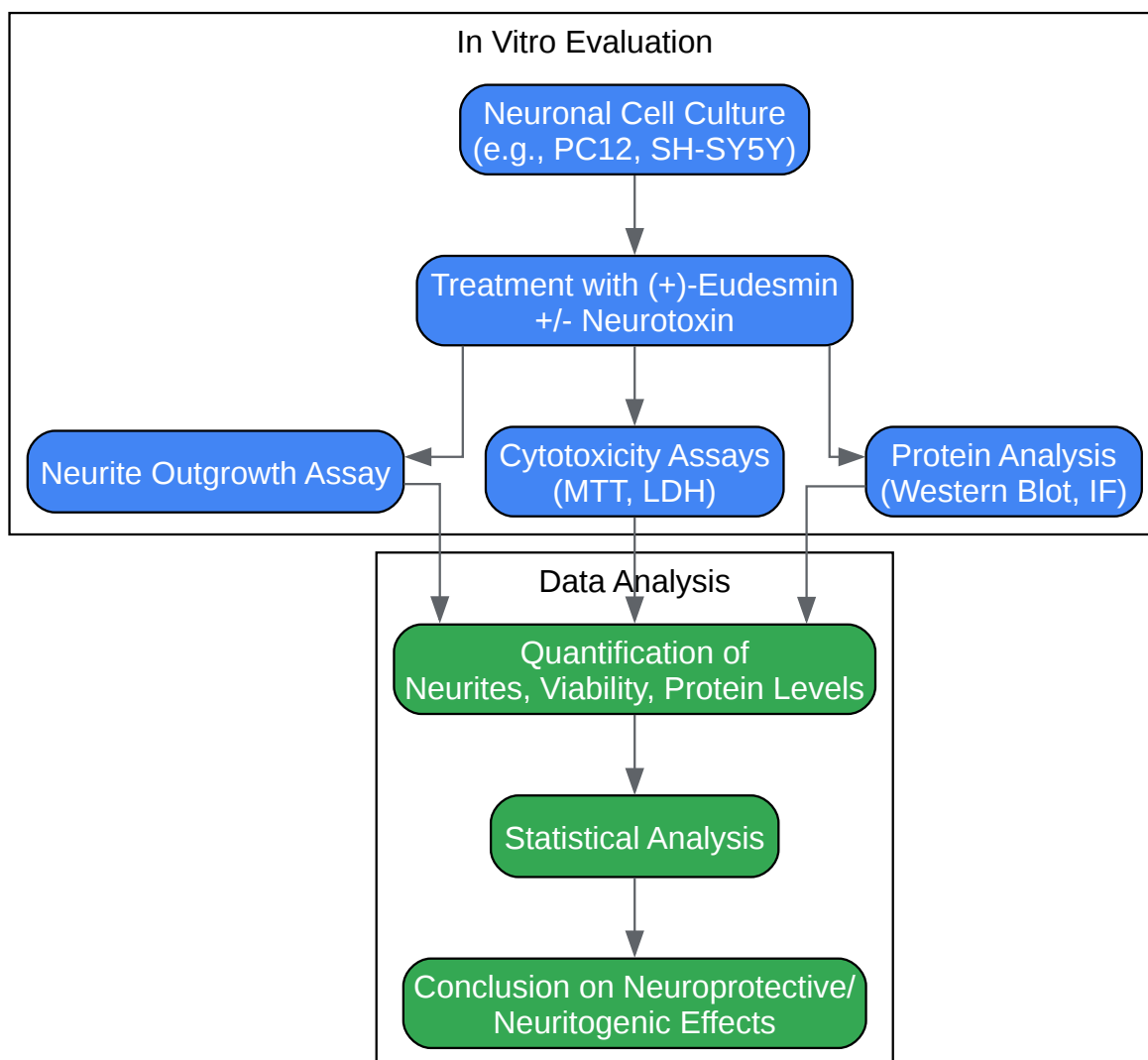
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways influenced by **(+)-Eudesmin** and a typical experimental workflow for its evaluation.



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Caption: Signaling pathways activated by **(+)-Eudesmin** leading to neurite outgrowth.



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Caption: General experimental workflow for evaluating the bioactivity of **(+)-Eudesmin**.

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